molecular formula C20H26N2O5S2 B2557209 ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 325734-52-9

ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2557209
CAS No.: 325734-52-9
M. Wt: 438.56
InChI Key: OPZATTQTXJPKCU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic thiophene derivative characterized by a central 4,5-dimethylthiophene ring substituted with an ethyl ester group at the 3-position and a benzamido moiety at the 2-position. The benzamido group is further modified with a N,N-diethylsulfamoyl substituent at the para position. The ethyl ester and dimethyl groups likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-6-22(7-2)29(25,26)16-11-9-15(10-12-16)18(23)21-19-17(20(24)27-8-3)13(4)14(5)28-19/h9-12H,6-8H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZATTQTXJPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(N,N-diethylsulfamoyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid to form the benzamido intermediate.

    Esterification: The benzamido intermediate is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxylate ester to an alcohol.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronic materials, such as organic semiconductors and conductive polymers.

    Biological Research: Researchers investigate its interactions with enzymes and proteins to understand its potential as an inhibitor or activator of specific biological pathways.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzamido and sulfamoyl groups can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Structural Differences: These compounds (e.g., 3d, 3e in –5) replace the N,N-diethylsulfamoylbenzamido group with a cyanoacrylamido moiety. The acrylamido linkage introduces a conjugated double bond, enhancing electron-withdrawing effects compared to the sulfonamide in the target compound .
  • Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes, yielding 72–94% . The target compound’s synthesis likely involves sulfamoylation of 4-aminobenzoic acid derivatives, followed by coupling to the thiophene core.
  • Bioactivity: Demonstrated potent antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory activity (70–83% inhibition in rat paw edema models), attributed to phenolic substitutions . The target compound’s sulfamoyl group may confer distinct pharmacological profiles, such as kinase or protease inhibition.

Ethyl 4-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzamido)butanoate (12)

  • Structural Differences: Features a dihydroperimidinyl-substituted benzamido group and a butanoate ester. The absence of sulfonamide and thiophene dimethyl groups reduces steric bulk compared to the target compound .
  • Physical Properties: Lower melting point (128.6–132.5°C vs. ~250–300°C for cyanoacrylamido analogs) due to reduced rigidity and hydrogen-bonding capacity .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

  • Structural Differences : Triazole-thione derivatives with phenylsulfonyl groups (). Unlike the target’s N,N-diethylsulfamoyl group, these sulfonyl groups lack amine substituents, altering electronic and steric properties .
  • Spectroscopic Data : IR spectra show νC=S at 1247–1255 cm⁻¹, distinct from the target’s sulfonamide S=O stretches (expected ~1350 and 1150 cm⁻¹) .
  • Tautomerism : Exist as thione tautomers, unlike the rigid amide linkage in the target compound .

Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

  • Role as Precursor: This compound () serves as a precursor for thiophene derivatives, including the target compound. Its amino group facilitates functionalization via acylation or sulfonylation .
  • Crystallography : The crystal structure reveals planar thiophene rings and hydrogen-bonding networks, which may influence the target compound’s solid-state properties .

Research Implications and Gaps

  • Synthetic Optimization: The target compound’s synthesis route remains undescribed in the evidence. Lessons from high-yield Knoevenagel condensations () and sulfonylation protocols () could guide its production.
  • Structure-Activity Relationships (SAR): Comparative studies on sulfonamide vs. sulfonyl and cyano groups could elucidate electronic effects on bioactivity .

Biological Activity

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring integrated with sulfonamide and benzamide functional groups. This unique structure suggests potential biological activities, particularly in pharmacological applications. The compound's design allows for interactions with various biological targets, which may lead to significant therapeutic effects.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Ethyl Ester Group : Enhances solubility and bioavailability.
  • Sulfonamide Moiety : Known for antibacterial properties.
  • Benzamide Structure : Potentially contributes to enzyme inhibition or receptor binding.
  • Thiophene Ring : Provides aromaticity and electron-rich characteristics that may enhance reactivity with biological molecules.
Structural Feature Description
Ethyl GroupIncreases solubility
SulfonamideAntibacterial activity
BenzamidePossible enzyme inhibition
ThiopheneAromatic and reactive

Anti-inflammatory and Anticancer Activities

Thiophene-containing compounds have demonstrated promising anti-inflammatory and anticancer properties in various studies. For instance, derivatives of thiophene have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Additionally, some thiophene compounds exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Understanding the mechanism of action for this compound involves studying its interactions with biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with receptors that mediate cellular responses to stimuli.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Antibacterial Activity of Sulfonamide Derivatives :
    • A study demonstrated that sulfonamide derivatives effectively inhibited the growth of various bacterial strains, including resistant ones .
    • The mechanism was primarily through the inhibition of folate synthesis.
  • Cytotoxic Effects of Thiophene Compounds :
    • Research indicated that thiophene derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • The study suggested that these compounds could induce apoptosis through mitochondrial pathways.
  • Anti-inflammatory Properties :
    • A review highlighted the anti-inflammatory effects of thiophene derivatives by inhibiting COX enzymes and reducing pro-inflammatory cytokine production .

Future Directions

Given the promising biological activities associated with both sulfonamide and thiophene compounds, further research on this compound is warranted. Key areas for future investigation include:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate antibacterial, anti-inflammatory, and anticancer activities.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with biological targets.

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